
Tiquizium bromide
Overview
Description
Synthesis Analysis
The synthesis of Tiquizium bromide (HSR-902) has been explored in the context of its medicinal chemistry and pharmacological properties. The synthesis process, while not detailed in the available literature, likely involves specific techniques to ensure its efficacy as a spasmolytic agent. The focus has been on its binding affinity and selectivity rather than the detailed synthetic pathway.
Molecular Structure Analysis
This compound's molecular structure is designed to effectively interact with muscarinic receptors. Its structure enables it to act as a nonselective muscarinic antagonist with properties similar to atropine, as indicated by binding studies using radioligand techniques (Oshita et al., 1987).
Chemical Reactions and Properties
Research on this compound has not focused extensively on its broad chemical reactions and properties. Instead, studies have concentrated on its pharmacological profile, particularly its interaction with muscarinic receptors and its potential as a spasmolytic agent.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are not explicitly detailed in the available research. However, its formulation for pharmacological use would require it to possess suitable physical properties for administration and absorption.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and interaction with biological systems, are tailored for its role as a muscarinic antagonist. Its chemical behavior in the body, particularly its metabolic pathways and excretion, is a key area of study (Nishikawa et al., 1985).
Scientific Research Applications
Pharmacokinetics and Metabolism
Tiquizium bromide, after oral and intravenous administration in dogs, showed maximum blood concentrations within one to three hours. Its half-life ranged between 7.1 hours (intravenously) and 9.4-12.0 hours (orally). Hydroxylation at the thiophene ring's 5-position is a key biotransformation mechanism, with glucuronides of hydroxylated products found in urine. The drug's plasma levels correlated with its inhibitory effect on stomach contraction (Nishikawa et al., 1985).
Receptor Affinity and Selectivity
This compound (HSR-902) was studied for its affinity and selectivity for muscarinic receptors, using radioligand binding techniques. It exhibited atropine-type, nonselective muscarinic antagonism and showed about 3-4 times more potency than atropine in stomach and ileal muscarinic receptors (Oshita et al., 1987).
Bronchodilatory Effects
The bronchodilatory effects of this compound were evaluated both in vitro and in patients with chronic obstructive pulmonary disease (COPD). It showed significant increases in forced vital capacity and forced expiratory volume, suggesting effective antimuscarinic action and substantial bronchodilation in COPD patients without adverse effects (Shioya et al., 1996).
Comparative Study with Other Muscarinic Antagonists
Tiotropium bromide, another muscarinic antagonist, was compared with this compound in its potential for COPD treatment. Tiotropium bromide demonstrated prolonged M3 muscarinic receptor blockade, leading to significant improvement in lung function, quality of life, and reduced COPD exacerbations, suggesting a potential advantage over this compound (Gross, 2020).
Environmental Impact Studies
While not directly related to this compound, studies on bromide ions in the environment provide contextual understanding of the broader impact of bromide-based compounds. For instance, an experiment on the impact of a one-time water-soluble chemical application used potassium bromide as a tracer, highlighting its role in environmental studies (Owens & Edwards, 1992).
Thiophene-Based Drug Applications
This compound, containing a thiophene nucleus, is part of a class of compounds with diverse applications in medicinal chemistry. Thiophene derivatives are known for a wide range of therapeutic properties, underlining the importance of this class in drug development (Shah & Verma, 2018).
Mechanism of Action
Target of Action
Tiquizium bromide primarily targets the M3 muscarinic receptor . This receptor is a subtype of muscarinic receptors, which are part of the G protein-coupled receptor family. They play a crucial role in various functions including neurotransmission, smooth muscle contraction, and other parasympathetic responses .
Mode of Action
This compound acts as an antagonist at the M3 muscarinic receptor . This inhibition of the M3 receptor leads to a decrease in the activity of the parasympathetic nervous system .
Biochemical Pathways
The antagonistic action of this compound on the M3 muscarinic receptor affects several biochemical pathways. These include the neuroactive ligand-receptor interaction pathway , the cholinergic synapse pathway , and the gastric acid secretion pathway . By blocking the M3 receptor, this compound can affect the transmission of nerve signals, the contraction of smooth muscles, and the secretion of gastric acid .
Pharmacokinetics
As a quaternary ammonium compound , it is likely to have poor oral bioavailability due to its charged nature, which limits its ability to cross lipid membranes
Result of Action
The primary result of this compound’s action is the suppression of spasms . These are usually caused by smooth muscle contraction, especially in tubular organs. The effect is to prevent spasms of the stomach, intestine, or urinary bladder . It is used for the treatment of convulsion and hypermobility in gastritis, gastric ulcer, duodenal ulcer, enteritis, irritable bowel syndrome, gallbladder disease, biliary tract disease, and urolithiasis .
Safety and Hazards
Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak . Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US). Wear fire/flame resistant and impervious clothing .
properties
IUPAC Name |
(5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24NS2.BrH/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18;/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3;1H/q+1;/p-1/t16-,20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBNGRDAHSELMQ-KYSFMIDTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N@+]12CCCC[C@@H]1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046757 | |
| Record name | Tiquizium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71731-58-3 | |
| Record name | Tiquizium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71731-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiquizium bromide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071731583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiquizium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIQUIZIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/659K6049SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Tiquizium Bromide?
A1: this compound functions as a nonselective muscarinic antagonist. [] This means it binds to muscarinic receptors, preventing the binding of acetylcholine and subsequent activation of downstream signaling pathways.
Q2: How does this compound's affinity for muscarinic receptors compare to other antagonists like Atropine?
A2: Research indicates that this compound exhibits a 3-4 times greater affinity for muscarinic receptors in the stomach and ileum compared to Atropine. [] This suggests a potentially more targeted action on gastrointestinal smooth muscle.
Q3: What is the significance of this compound's selectivity for M3 receptors in the human detrusor muscle?
A3: Studies using radioligand binding techniques demonstrate that this compound, along with Oxybutynin, shows a strong affinity for M3 muscarinic receptors in the human detrusor muscle, similar to the M3-selective drug 4-DAMP. [] This affinity suggests a potential role for this compound in influencing bladder muscle contractility.
Q4: How does this compound's anti-ulcer activity compare to that of Pirenzepine?
A4: Preclinical studies in rats demonstrate that this compound exhibits comparable or even greater potency than Pirenzepine in preventing gastric mucosal lesions induced by various agents like ethanol, aspirin, HCl, and NaOH. [] Both compounds also increased gastric mucus production and reversed stress-induced mucus depletion.
Q5: What are the key differences in the effects of this compound and Pirenzepine on gastric secretion?
A5: While both this compound and Pirenzepine inhibit gastric acid and pepsin output, they differ in their effects on gastric volume and bicarbonate secretion. [] this compound does not significantly affect gastric volume and even increases bicarbonate secretion, unlike Pirenzepine, which inhibits volume and does not impact bicarbonate.
Q6: Does this compound share the same side effects as Pirenzepine, particularly regarding mydriasis and salivary gland inhibition?
A6: While this compound can cause mydriasis (pupil dilation) and inhibit salivation like Pirenzepine, its effects are less potent. [] This suggests a potentially improved side effect profile compared to Pirenzepine.
Q7: How is this compound metabolized in the body?
A7: Following administration, this compound undergoes biotransformation primarily via hydroxylation at the 5-position of its thiophene ring. [] The resulting hydroxylated metabolites are then conjugated with glucuronic acid and excreted in the urine.
Q8: What is the bioavailability of this compound following oral administration?
A8: Studies in dogs reveal that the relative bioavailability of this compound after oral administration is approximately 26%. [] This indicates that a significant portion of the administered dose is absorbed into the systemic circulation.
Q9: Is there a correlation between the pharmacological effects of this compound and its plasma concentration?
A9: Research shows a clear correlation between the time course of this compound's inhibitory effect on stomach contractions and its plasma concentration following intraduodenal administration. [] This suggests that plasma levels of the unchanged drug are a good indicator of its pharmacological activity.
Q10: What analytical techniques are employed to quantify this compound in biological samples?
A11: Researchers utilize reversed-phase high-performance liquid chromatography (HPLC) to accurately determine this compound concentrations in human serum and urine samples. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



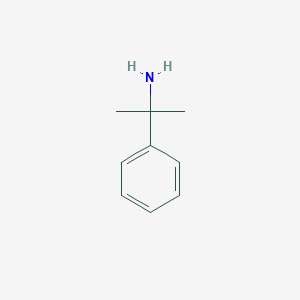

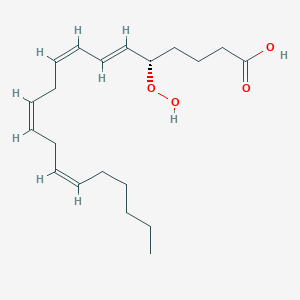
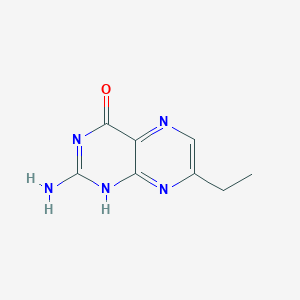
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)guanosine](/img/structure/B32428.png)

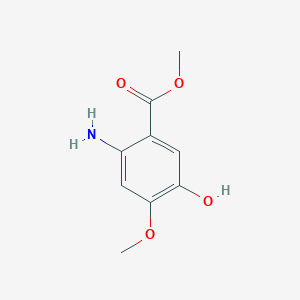
![[1,1'-Biphenyl]-2-carboxamide](/img/structure/B32448.png)
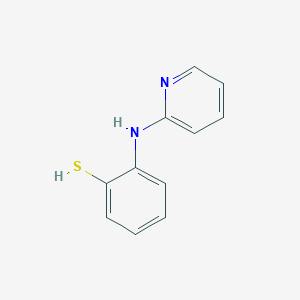

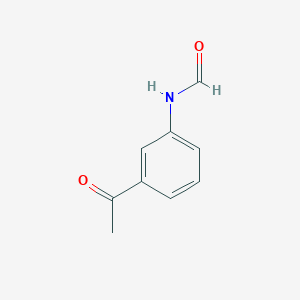
![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)

